![molecular formula C23H22N2O2 B3908585 4,11,11-trimethyl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2(7),3,5,9(14),16,18,20-heptaene-13,22-dione](/img/structure/B3908585.png)
4,11,11-trimethyl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2(7),3,5,9(14),16,18,20-heptaene-13,22-dione
Overview
Description
4,11,11-trimethyl-1,8-diazapentacyclo[137002,709,14016,21]docosa-2(7),3,5,9(14),16,18,20-heptaene-13,22-dione is a complex organic compound with a unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,11,11-trimethyl-1,8-diazapentacyclo[137002,709,14016,21]docosa-2(7),3,5,9(14),16,18,20-heptaene-13,22-dione typically involves multi-step organic reactions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,11,11-trimethyl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2(7),3,5,9(14),16,18,20-heptaene-13,22-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur, particularly at the diaza and trimethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
4,11,11-trimethyl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2(7),3,5,9(14),16,18,20-heptaene-13,22-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4,11,11-trimethyl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2(7),3,5,9(14),16,18,20-heptaene-13,22-dione involves its interaction with molecular targets and pathways. The specific molecular targets and pathways are not well-characterized, but it is believed to interact with various enzymes and receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 11-methoxy-2,7,7-trimethyl-8-oxa-2,22-diazapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,5,9,11,14,16,18,20-nonaen-13-one
- 15,22-diazapentacyclo[12.8.0.0{2,7}.0{8,13}.0^{16,21}]docosa-1(22),2,4,6,8(13),9,11,14,16(21),17,19-undecaene
Uniqueness
4,11,11-trimethyl-1,8-diazapentacyclo[137002,709,14016,21]docosa-2(7),3,5,9(14),16,18,20-heptaene-13,22-dione is unique due to its specific pentacyclic structure and the presence of diaza and trimethyl groups
Properties
IUPAC Name |
4,11,11-trimethyl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2(7),3,5,9(14),16,18,20-heptaene-13,22-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-13-8-9-16-18(10-13)25-21(14-6-4-5-7-15(14)22(25)27)20-17(24-16)11-23(2,3)12-19(20)26/h4-10,21,24H,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDLKRQDTIMFGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C4N2C(=O)C5=CC=CC=C45)C(=O)CC(C3)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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